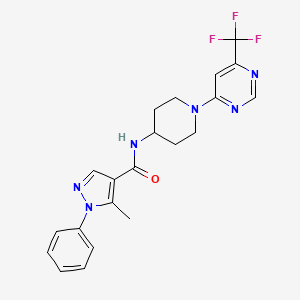

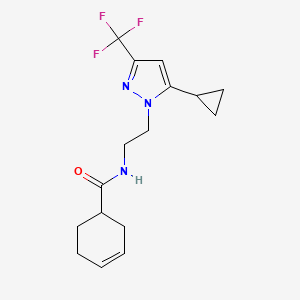

![molecular formula C15H13N3O3S B2875061 3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-84-9](/img/structure/B2875061.png)

3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectral data, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The cytotoxicity of the newly synthesized products is evaluated using various cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be determined using various techniques such as melting point determination and infrared spectroscopy .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

The compound and its derivatives have been synthesized through various chemical processes to explore their potential as bioactive molecules. For instance, novel synthetic pathways have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the compound's role as a crucial pharmacophore in medicinal chemistry (Shi et al., 2018). These pharmacophores are significant for their potential therapeutic applications, including anti-inflammatory and analgesic properties, as indicated by the synthesis of related heterocyclic compounds showing COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).

Antitumor and Antimicrobial Activities

Further research has demonstrated the compound's utility in designing antitumor agents targeting cancer stem cells. Derivatives such as 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones have been synthesized and evaluated for their antitumor activity, showing significant potential against colon cancer stem cells (Bhat et al., 2016). Additionally, the antibacterial efficacy of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives has been explored, with some compounds exhibiting high activity against common bacterial strains, thus highlighting their potential in addressing antimicrobial resistance (Giri et al., 2017).

Analytical and Chemical Studies

On a chemical analysis front, the compound's derivatives have been used in methodological studies such as the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, providing insights into the analytical capabilities and separation processes for pharmaceutical compounds (Ye et al., 2012). These analytical methodologies are crucial for the quality control and development of pharmaceuticals, underscoring the compound's significance beyond direct therapeutic applications.

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidines, a related class of compounds, have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that thieno[3,4-d]pyrimidin-4(3h)-thione, a structurally similar compound, has been shown to generate singlet oxygen efficiently, indicating a potential photodynamic therapeutic action .

Biochemical Pathways

The generation of singlet oxygen by related compounds suggests that it may influence oxidative stress pathways .

Result of Action

Related compounds have been shown to exhibit high photodynamic efficacy against certain cancer cells , suggesting potential cytotoxic effects.

Action Environment

The photodynamic activity of related compounds suggests that light exposure could be a significant environmental factor .

Propriétés

IUPAC Name |

3,4-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-4-3-9(7-12(11)21-2)14(19)18-13-10-5-6-22-15(10)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBLTEFKSVAACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

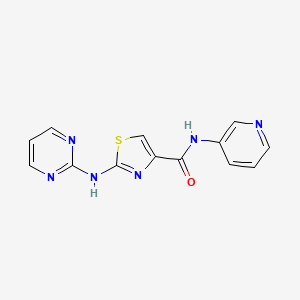

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)

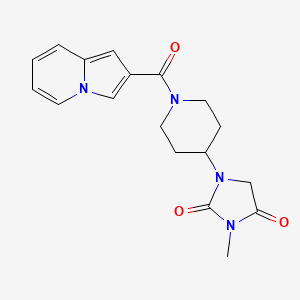

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)

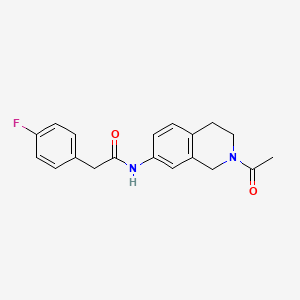

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)

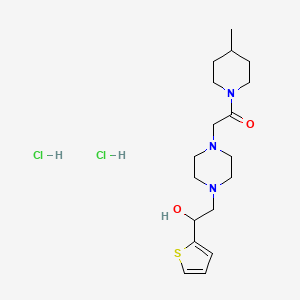

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)

![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)

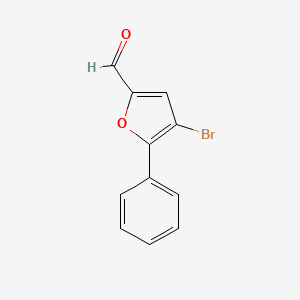

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)